molecular formula C8H7BrClNS B14307455 N-(4-Bromo-2-chlorophenyl)ethanethioamide CAS No. 113570-93-7

N-(4-Bromo-2-chlorophenyl)ethanethioamide

Cat. No.: B14307455
CAS No.: 113570-93-7
M. Wt: 264.57 g/mol
InChI Key: BZYKCOGMUVHMBE-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-chlorophenyl)ethanethioamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a bromine atom at the fourth position and a chlorine atom at the second position on the phenyl ring, along with an ethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-chlorophenyl)ethanethioamide typically involves the reaction of 4-bromo-2-chloroaniline with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-chlorophenyl)ethanethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Bromo-2-chlorophenyl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-chlorophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-phenyl)-2-chloro-benzamide
  • 2-Bromo-N-(4-chlorophenyl)-N-hydroxybenzamide

Uniqueness

N-(4-Bromo-2-chlorophenyl)ethanethioamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanethioamide group. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

113570-93-7

Molecular Formula

C8H7BrClNS

Molecular Weight

264.57 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)ethanethioamide

InChI

InChI=1S/C8H7BrClNS/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)

InChI Key

BZYKCOGMUVHMBE-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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